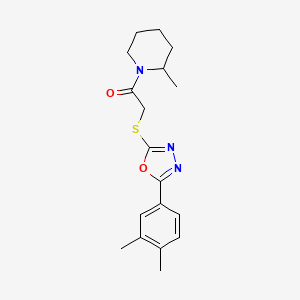
2-((5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-methylpiperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds containing the 1,3,4-oxadiazole ring often involves cyclization reactions and interactions with various chemical reagents. For instance, the synthesis of similar compounds has been reported through reactions involving intermediates like hydrazides and thiols or through the action of aqueous KOH on hydroxamic acids to form substituted 1,2,5-oxadiazoles. These methodologies highlight the versatility of approaches in synthesizing oxadiazole derivatives, which can serve as a foundation for the synthesis of the target compound (Xu et al., 2005); (Potkin et al., 2012).
Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms within a molecule and how this affects its properties and reactivity. Compounds like the one under study often exhibit interesting conformational and geometric features due to their heterocyclic frameworks. For example, the arrangement of the 1,3,4-oxadiazole ring and its dihedral angles with adjacent rings can significantly influence its chemical behavior and interactions with other molecules (Xu et al., 2005).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are largely dictated by the functional groups present and the overall molecular architecture. The presence of the 1,3,4-oxadiazole ring, for instance, can impart specific reactivity patterns, enabling the compound to participate in a variety of chemical transformations, including cycloaddition reactions, which could be explored for synthesizing new derivatives or for applications in material science (TsugeOtohiko et al., 1980).
科学的研究の応用
Synthesis and Structural Analysis
Heterocyclic Rearrangement and Synthesis : Research led by Potkin et al. (2012) explored the transformation of 5-arylisoxazole-3-carboxylic acids into 3,4-substituted 1,2,5-oxadiazoles. This process involves heterocyclic rearrangement, demonstrating the chemical flexibility and potential applications in synthetic chemistry of compounds like 1-(2,5-dimethylphenyl)-2-(4-hydroxy-1,2,5-oxadiazol-3-yl)ethanone (Potkin, Petkevich, Lyakhov, & Ivashkevich, 2012).
Synthesis and Antimicrobial Activity : Fuloria et al. (2009) synthesized new 1-(2-aryl-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanones, evaluating their antibacterial and antifungal activities. This study highlights the potential of oxadiazole derivatives, including compounds with 1,3,4-oxadiazol-2-ylthio moieties, in developing new antimicrobial agents (Fuloria, Singh, Shaharyar, & Ali, 2009).
Pharmacological Applications
Anticancer Potential : Abu‐Hashem and Aly (2017) synthesized novel substituted 2,4-dimethyl-benzo[f][1,3,5] triazepine derivatives, showing promising anti-tumor activities. This research suggests the potential use of compounds with 1,3,4-oxadiazole moieties in developing anticancer agents (Abu‐Hashem & Aly, 2017).
Anticandidal and Cytotoxic Effects : Kaplancıklı et al. (2014) explored the anticandidal activity and cytotoxicity of tetrazole derivatives, including compounds similar to the one , highlighting their potential in treating fungal infections with minimal toxicity (Kaplancıklı, Yurttaş, Özdemir, Turan-Zitouni, İşcan, Akalın, & Abu Mohsen, 2014).
Material Science and Chemical Engineering
- Molecular Wires and Optoelectronic Properties : Wang et al. (2006) synthesized 2,5-diphenyl-1,3,4-oxadiazole derivatives with potential applications as molecular wires in material science, emphasizing the significance of these compounds in developing advanced materials with unique optoelectronic properties (Wang, Pålsson, Batsanov, & Bryce, 2006).
特性
IUPAC Name |
2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-12-7-8-15(10-13(12)2)17-19-20-18(23-17)24-11-16(22)21-9-5-4-6-14(21)3/h7-8,10,14H,4-6,9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORPYGQBVBLWMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-methylpiperidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

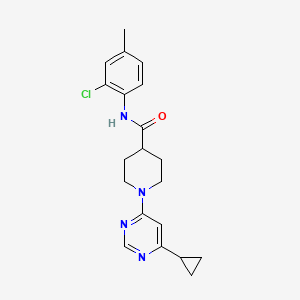
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2491899.png)
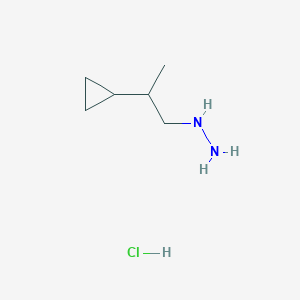
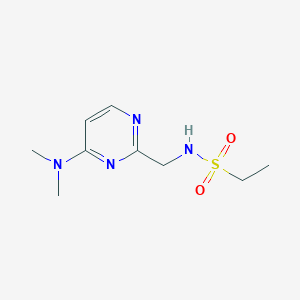
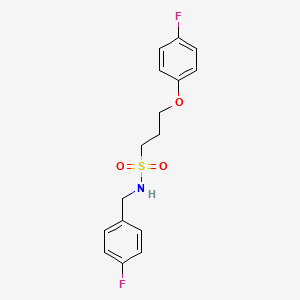
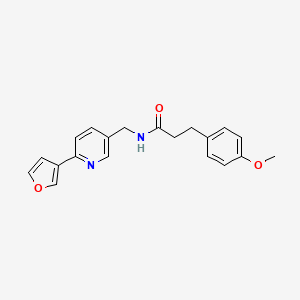
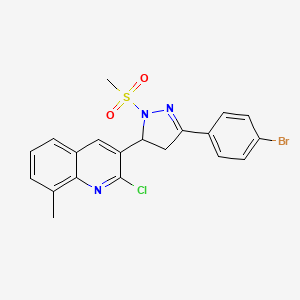
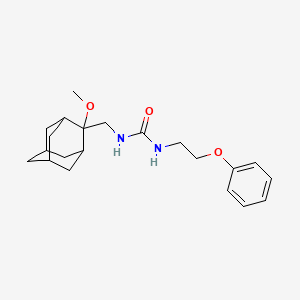

![[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2491911.png)

![N-(2,5-dimethylbenzyl)-3-[3-(2-fluorophenyl)isoxazol-4-yl]propanamide](/img/structure/B2491917.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491918.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2491919.png)